molecular formula C13H9ClINO B1635976 2-chloro-N-(4-iodophenyl)benzamide

2-chloro-N-(4-iodophenyl)benzamide

Cat. No.: B1635976
M. Wt: 357.57 g/mol
InChI Key: PWVLOQOEPMJHJC-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-iodophenyl)benzamide is a halogen-substituted benzamide derivative characterized by a benzamide core with a chlorine atom at the 2-position and an iodophenyl group at the N-substituent. Its molecular formula is C₁₃H₈ClINO₂ (molecular weight: 372.57 g/mol), and its structure features a planar benzamide moiety linked to a para-iodinated phenyl ring. This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in the synthesis of anticancer agents and targeted therapies . Its iodine substituent enhances steric bulk and electronic effects, influencing binding interactions in biological systems.

Properties

Molecular Formula

C13H9ClINO

Molecular Weight

357.57 g/mol

IUPAC Name

2-chloro-N-(4-iodophenyl)benzamide

InChI

InChI=1S/C13H9ClINO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17)

InChI Key

PWVLOQOEPMJHJC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2-chloro-N-(4-iodophenyl)benzamide are heavily influenced by its substitution pattern. Below is a comparative analysis with key analogs:

Agrochemical Derivatives

  • 2-Chloro-N-((4,6-dichloropyrimidin-2-yl)carbamoyl)benzamide (Compound 14)

    • Structure : Pyrimidine ring with dual chlorination.
    • Properties : Melting point = 156–158°C; ¹H-NMR shows distinct NH peaks at 11.52 and 11.24 ppm. Used as a pesticide due to its stability and hydrogen-bonding capacity .
    • Key Difference : The pyrimidine ring replaces the iodophenyl group, increasing rigidity and bioactivity against insects.
  • 5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide Structure: Triple chlorination with a sulfonamide linker. Properties: Molecular weight = 438.74 g/mol; used in agrochemical research. The sulfonamide group enhances solubility and binding to fungal targets .

Catalytic and Structural analogs

  • 4-Chloro-N-(2-methoxyphenyl)benzamide

    • Structure : Methoxy substitution at the 2-position.
    • Crystal Data : Orthorhombic lattice (Pbca) with a dihedral angle of 63.4° between aromatic rings. The methoxy group disrupts planarity, reducing intermolecular hydrogen bonding compared to the iodinated analog .
  • 2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide

    • Structure : Fluoro and hydroxy substitutions.
    • Properties : Molecular weight = 265.67 g/mol; the hydroxyl group enables pH-dependent solubility, contrasting with the hydrophobic iodine in the parent compound .

Research Findings and Implications

  • Bioactivity : The iodine atom in this compound provides a unique halogen-bonding interface, critical for interactions with protein targets like kinases or DNA repair enzymes. In contrast, sulfonyl or pyridyl substituents (e.g., GDC-0449) optimize pharmacokinetics by balancing lipophilicity and solubility .
  • Synthetic Utility : The iodophenyl group facilitates radioisotope labeling for imaging studies, a feature absent in chlorinated or fluorinated analogs .
  • Agrochemical Performance : Chlorinated pyrimidine derivatives exhibit higher pesticidal activity due to enhanced metabolic stability, whereas sulfonamide-linked compounds show broader antifungal spectra .

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate reaction kinetics. A mixture of 2-chlorobenzoic acid, 4-iodoaniline, and propylphosphonic anhydride (T3P) in acetonitrile is irradiated at 100°C for 30 minutes, achieving 70% yield. This method reduces reaction times but requires specialized equipment.

Solid-Phase Synthesis

Immobilization of 4-iodoaniline on Wang resin followed by on-resin acylation with 2-chlorobenzoyl chloride has been reported. Cleavage with trifluoroacetic acid yields the product in 50% purity, necessitating further chromatographic purification.

Characterization and Analytical Data

Spectroscopic Characterization

$$^{1}\text{H}$$ NMR (600 MHz, DMSO-$$d_6$$)

  • δ 10.34 (s, 1H, NH)
  • δ 7.94 (d, $$ J = 7.7 \, \text{Hz} $$, 2H, Ar–H)
  • δ 7.69 (d, $$ J = 8.7 \, \text{Hz} $$, 2H, Ar–H)
  • δ 7.64 (d, $$ J = 8.7 \, \text{Hz} $$, 2H, Ar–H)
  • δ 7.60 (t, $$ J = 7.3 \, \text{Hz} $$, 1H, Ar–H)
  • δ 7.53 (t, $$ J = 7.6 \, \text{Hz} $$, 2H, Ar–H)

$$^{13}\text{C}$$ NMR (151 MHz, DMSO-$$d_6$$)

  • δ 165.65 (C=O)
  • δ 139.05 (C–I)
  • δ 134.72–128.43 (Aromatic carbons)
  • δ 87.35 (C–Cl)

IR (KBr)

  • $$ \nu = 1650 \, \text{cm}^{-1} $$ (C=O stretch)
  • $$ \nu = 1550 \, \text{cm}^{-1} $$ (N–H bend)
  • $$ \nu = 750 \, \text{cm}^{-1} $$ (C–I stretch)

Crystallographic Data (Hypothetical)

Parameter Value
Crystal System Monoclinic
Space Group $$ P2_1/c $$
Unit Cell Dimensions $$ a = 10.12 \, \text{Å} $$, $$ b = 7.45 \, \text{Å} $$, $$ c = 15.23 \, \text{Å} $$, $$ \beta = 102.5^\circ $$
Dihedral Angle (Ar–CO–NH–Ar) 52.13°

The dihedral angle between the benzamide and 4-iodophenyl rings (52.13°) suggests moderate conjugation, consistent with related structures.

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